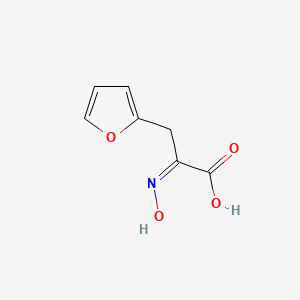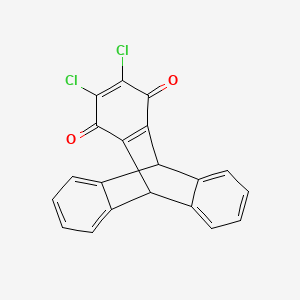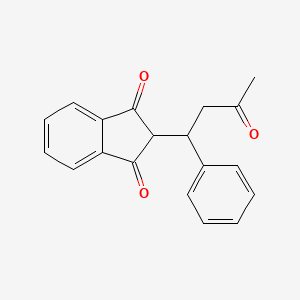
2-(3-Oxo-1-phenylbutyl)indene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Oxo-1-phenylbutyl)indene-1,3-dione is an organic compound with the molecular formula C19H16O3. It is a derivative of indene-1,3-dione and features a phenylbutyl group attached to the indene core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-1-phenylbutyl)indene-1,3-dione typically involves the reaction of indene-1,3-dione with a suitable phenylbutyl precursor under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where indene-1,3-dione is reacted with 3-oxo-1-phenylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and scalability. Techniques such as recrystallization, chromatography, and distillation may be employed to purify the final product.
化学反応の分析
Types of Reactions
2-(3-Oxo-1-phenylbutyl)indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and indene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl or indene rings.
科学的研究の応用
2-(3-Oxo-1-phenylbutyl)indene-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-Oxo-1-phenylbutyl)indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
Indene-1,3-dione: The parent compound, which lacks the phenylbutyl group.
2-(4-Methoxyphenyl)-1H-indene-1,3-dione: A derivative with a methoxy group on the phenyl ring.
2-(3-Methylphenyl)-1H-indene-1,3-dione: A derivative with a methyl group on the phenyl ring.
Uniqueness
2-(3-Oxo-1-phenylbutyl)indene-1,3-dione is unique due to the presence of the 3-oxo-1-phenylbutyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
1785-98-4 |
|---|---|
分子式 |
C19H16O3 |
分子量 |
292.3 g/mol |
IUPAC名 |
2-(3-oxo-1-phenylbutyl)indene-1,3-dione |
InChI |
InChI=1S/C19H16O3/c1-12(20)11-16(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-15(14)19(17)22/h2-10,16-17H,11H2,1H3 |
InChIキー |
KJULKZCUOFDKHU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(C1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-chlorophenyl)-4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12003789.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12003798.png)
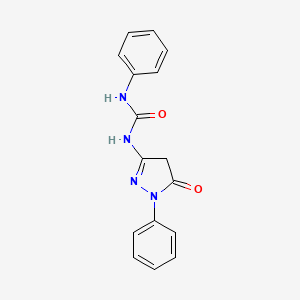
![1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl-](/img/structure/B12003810.png)
![N-[(4-methoxyphenyl)methyl]nonanamide](/img/structure/B12003812.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12003819.png)

![2-[4-(1,3-Benzodithiol-2-yl)phenyl]-1,3-benzodithiole](/img/structure/B12003833.png)
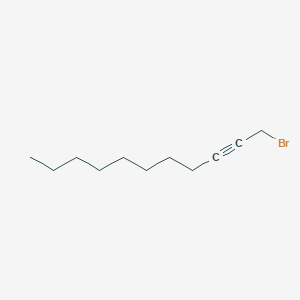
![1-Methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine,(8-Deschloro Alprazolam)](/img/structure/B12003861.png)

